[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole itself is a heterocyclic aromatic organic compound, structurally related to purine, and is recognized for its potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound is often utilized in biochemical reactions due to its ability to interact with enzymes and proteins, influencing their activity and function .
The synthesis of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride typically involves several key steps:
Industrial production methods may employ continuous flow reactors and automated systems to optimize yield and purity, adapting laboratory conditions for large-scale synthesis .
The molecular formula for [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is . The InChI (International Chemical Identifier) for this compound is:
The InChI Key is RJTKKYDOKPJPCO-UHFFFAOYSA-N, which uniquely identifies the compound in databases.
[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride participates in various biochemical reactions due to its functional groups. It can act as a ligand in coordination chemistry or as an inhibitor in enzymatic reactions. The interactions can involve:
These interactions are crucial for its biological activity, particularly in modulating enzyme functions and cell signaling pathways .
The mechanism of action for [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride involves binding to specific enzyme active sites or protein targets. This binding can inhibit or activate catalytic functions through:
This compound has been shown to influence various cellular processes such as growth, differentiation, and apoptosis by modulating cell signaling pathways and altering gene expression profiles .
The physical properties of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride include:
Chemical properties include:
Relevant data indicates that benzimidazole derivatives often show significant stability under standard laboratory conditions but may vary based on specific substituents on the ring structure .
[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride has several scientific applications:
Research continues into its efficacy in cancer therapeutics, where benzimidazole derivatives are known to exhibit inhibitory effects on DNA synthesis by interacting with topoisomerases, leading to reduced cell viability in cancer cell lines .
The presence of a chiral center adjacent to the benzimidazole core in the target compound necessitates asymmetric synthesis strategies to avoid racemization and ensure enantiopurity.
Traditional approaches employ chiral auxiliaries covalently bound to precursors during ring formation. For instance, N-acyl derivatives of enantiopure 1-phenylethylamine can be condensed with 1,2-diaminobenzene derivatives under acidic conditions. The bulky chiral auxiliary directs facial selectivity during imidazole ring cyclization. Following ring closure, the auxiliary is cleaved via hydrogenolysis or hydrolysis, yielding enantiomerically enriched 2-substituted benzimidazoles with chiral amine side chains. This method typically achieves enantiomeric ratios (e.r.) of 85:15 to 92:8 but requires stoichiometric auxiliaries and additional synthetic steps for installation/removal [9].
Modern catalytic methods offer more efficient enantiocontrol. Copper hydride (CuH) catalysis enables direct enantioselective C2-alkylation of benzimidazole scaffolds using electrophilic precursors. Key advancements include:
Table 1: Ligand Screening in CuH-Catalyzed Enantioselective C2-Allylation of N-OPiv Benzimidazole
Ligand | Solvent | Silane | Yield (%) | e.r. |
---|---|---|---|---|
JosiPhos (L1) | THF | DMMS | 93 | 69:31 |
(R,R)-QuinoxP* (L2) | THF | DMMS | 37 | 96:4 |
(R)-DTBM-SEGPHOS (L3) | THF | DMMS | 44 | 94:6 |
(S,S)-Ph-BPE (L4) | MTBE | DMMS | 95 | 97:3 |
Optimization revealed that (S,S)-Ph-BPE in methyl tert-butyl ether (MTBE) with bis(trimethoxysilyl)methane (DMMS) as the hydride source delivered the highest yield (95%) and enantioselectivity (97:3 e.r.) [3]. This method provides a streamlined route to chiral C2-functionalized benzimidazoles crucial for synthesizing the target amine derivative.
The benzimidazole core contains multiple reactive sites (N1, N3, C2, C4-C7). Selective introduction of the 1-(1-amino-1-methylethyl) group at C2 and subsequent sulfonamide protection requires precise control.
Sulfonamide groups are often incorporated for biological activity modulation. Selective sulfonylation of the side-chain amine, without reacting with the benzimidazole nitrogens, requires orthogonal protection:
Table 2: Protecting Group Strategies for Selective Sulfonamide Formation on the Aminopropyl Side Chain
Protecting Group | Installation Reagent | Deprotection Conditions | Sulfonylation Yield (%) | N1/N3 Sulfonylation |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O, Base (DMAP) | TFA/DCM (1:1) | 85-92% | <5% |
Carboxybenzyl (Cbz) | CbzCl, NaOH (aq) | H₂ (1 atm), Pd/C, MeOH | 80-88% | <5% |
Acetyl (Ac) | Ac₂O, Pyridine | NaOH (aq), MeOH/H₂O | 75-82% | 10-15% |
Boc protection provides the best combination of high sulfonylation yield (>85%) and minimal N1/N3 sulfonylation side products (<5%), making it ideal for synthesizing precursors to the target dihydrochloride salt [9]. The acetyl group is less effective due to partial migration and lower stability under basic sulfonylation conditions.
Converting the free base of the benzimidazole derivative into the stable, crystalline [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is critical for purification, storage, and biological use. Green methodologies minimize waste and hazardous solvents.
Mechanochemistry using ball mills or grinders offers a solvent-free pathway for salt formation:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7